Product packaging for 6-Aminobenzo[c]thiophen-1(3H)-one(Cat. No.:)

6-Aminobenzo[c]thiophen-1(3H)-one

Cat. No.: B11752927
M. Wt: 165.21 g/mol
InChI Key: IPWWZUOJIOFSKZ-UHFFFAOYSA-N
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Description

6-Aminobenzo[c]thiophen-1(3H)-one (CAS 1379343-65-3) is a high-value benzo[c]thiophene derivative with the molecular formula C8H7NOS and a molecular weight of 165.21 g/mol . This compound serves as a key synthetic intermediate in medicinal chemistry, particularly in the development of novel heterocyclic scaffolds. Its structural features are of significant interest in neuroscience research, as related benzo[b]thiophene derivatives have been extensively studied and synthesized as potent and selective inhibitors of human monoamine oxidase B (hMAO-B) for potential application in neurodegenerative diseases . Furthermore, the thiophene core is a privileged structure in anticancer agent discovery, with numerous thiophene-based derivatives demonstrating pronounced anti-proliferative activity against various cancer cell lines . Beyond pharmaceutical applications, the parent structure, Benzo[c]thiophen-1(3H)-one, has also been identified as a precursor for the development of advanced organic materials, such as high-capacity cathodes for lithium-ion batteries . Provided as a high-purity material, this compound is a versatile building block for research and development in drug discovery, materials science, and organic synthesis. This product is intended For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NOS B11752927 6-Aminobenzo[c]thiophen-1(3H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

6-amino-3H-2-benzothiophen-1-one

InChI

InChI=1S/C8H7NOS/c9-6-2-1-5-4-11-8(10)7(5)3-6/h1-3H,4,9H2

InChI Key

IPWWZUOJIOFSKZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)N)C(=O)S1

Origin of Product

United States

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Synthesis of Related Aminated Benzothiophenone and Benzothiophene (B83047) Analogues

Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Scaffolds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of aminobenzothiophene synthesis, microwave irradiation has been effectively employed for the rapid construction of 3-aminobenzo[b]thiophene scaffolds, which are structural isomers of the benzo[c]thiophene (B1209120) series.

A notable application involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base such as triethylamine (B128534) in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgnih.gov Under microwave irradiation at 130 °C, this transformation provides rapid access to various substituted 3-aminobenzo[b]thiophenes in good to excellent yields, typically ranging from 58-96%. organic-chemistry.orgnih.gov This method has been successfully applied to the synthesis of precursors for kinase inhibitors, demonstrating its utility in medicinal chemistry. organic-chemistry.orgnih.gov While this specific example leads to the benzo[b] isomer, the principles of using microwave energy to promote the cyclization and formation of the thiophene (B33073) ring are broadly applicable and could potentially be adapted for the synthesis of benzo[c]thiophenone systems from appropriate precursors.

Table 1: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes

Starting Material (2-halobenzonitrile) Product Yield (%) Reference
2-Chlorobenzonitrile Methyl 3-aminobenzo[b]thiophene-2-carboxylate 85 organic-chemistry.org
2-Fluoro-5-nitrobenzonitrile Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate 96 organic-chemistry.org
2-Chloro-4-methylbenzonitrile Methyl 3-amino-6-methylbenzo[b]thiophene-2-carboxylate 75 organic-chemistry.org
5-Bromo-2-fluorobenzonitrile Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate 91 organic-chemistry.org

One-Pot and Transition-Metal-Free Syntheses of Aminobenzothiophenamines

The development of one-pot and transition-metal-free synthetic routes is a key focus in modern organic chemistry, aligning with the principles of green chemistry by reducing waste and avoiding the use of potentially toxic and expensive metal catalysts.

One-pot syntheses of substituted 2-aminobenzo[b]thiophenes have been reported, for instance, through a Willgerodt-Kindler type reaction. researchgate.net This process can involve the reaction of an acetophenone (B1666503) derivative with sulfur and a primary or secondary amine, leading to a thioamide intermediate that subsequently undergoes intramolecular nucleophilic aromatic substitution to yield the benzothiophene product. researchgate.net

More recently, transition-metal-free approaches for the synthesis of fused benzo[b]thiophenamines have been developed. beilstein-journals.org These methods often rely on cascade reactions, where a series of transformations occur in a single synthetic operation without the isolation of intermediates. For example, the reaction of o-hydroxylphenyl-functionalized enaminones with sulfonyl hydrazines can yield 3-sulfenylated chromones via a domino reaction involving C(sp2)–H bond sulfenylation under transition-metal-free conditions. beilstein-journals.org While not directly yielding aminobenzothiophenones, these methodologies showcase the potential for constructing complex heterocyclic systems without transition metals.

Another transition-metal-free approach involves the iodine-catalyzed and oxygen-promoted cascade reaction of isothiocyanatobenzenes with amines to produce 2-aminobenzothiazoles. organic-chemistry.org This reaction proceeds through the in situ formation of a benzothiourea intermediate followed by intramolecular cross-dehydrogenative coupling. organic-chemistry.org The use of molecular oxygen as the oxidant and the absence of metal catalysts make this an environmentally benign process. organic-chemistry.org Such strategies could potentially be adapted for the synthesis of aminobenzothiophenones from suitable starting materials.

Synthesis of N-(1-Hydroxy-1,3-dihydrobenzo[c]nih.govnih.govoxaborol-6-yl)(hetero)aryl-2-carboxamides

A significant application of amino-functionalized heterocyclic cores is their use as scaffolds for the synthesis of biologically active molecules. An example that is structurally related to 6-aminobenzo[c]thiophen-1(3H)-one is the synthesis of N-(1-hydroxy-1,3-dihydrobenzo[c] organic-chemistry.orgnih.govoxaborol-6-yl)(hetero)aryl-2-carboxamides. The synthesis of these compounds relies on the acylation of 6-aminobenzo[c] organic-chemistry.orgnih.govoxaborol-1(3H)-ol. lshtm.ac.uk This precursor, which contains an amino group at the 6-position of a benzoxaborole ring system, serves as a key intermediate. nih.govlshtm.ac.uk The synthesis of this intermediate has been achieved in two steps from 1-hydroxy-2,1-benzoxaborolane (B1205723) via nitration followed by hydrogenation. nih.gov

The final carboxamides are prepared by coupling the 6-aminobenzoxaborole intermediate with various activated carboxylic acids. lshtm.ac.uk This amide bond formation is a common and versatile reaction in medicinal chemistry for creating diverse libraries of compounds for biological screening.

Functional Group Interconversions and Derivatization of Aminobenzothiophenones

The amino group on the benzothiophenone scaffold provides a versatile handle for a variety of functional group interconversions and derivatization reactions, allowing for the synthesis of a wide range of analogues with potentially different biological activities and physicochemical properties.

Acylation Reactions to Form Carboxamides

The primary amino group of this compound and related structures is readily acylated to form the corresponding carboxamides. This transformation is typically achieved by reacting the amine with an acyl chloride or a carboxylic acid in the presence of a coupling agent.

For instance, the synthesis of N-acylated 2-(aminomethylene)benzo[b]thiophen-3(2Н)-ones has been reported, where an aminomethylenebenzo[b]thiophenone is acylated using acetic or propionic anhydride, or with phenylacetyl chloride. beilstein-journals.orgbeilstein-journals.org This reaction leads to the formation of an amide bond, and the resulting N-acylated compounds have been studied for their photochromic and ionochromic properties. beilstein-journals.orgbeilstein-journals.org

In a similar vein, the synthesis of N-(1-hydroxy-1,3-dihydrobenzo[c] organic-chemistry.orgnih.govoxaborol-6-yl)(hetero)aryl-2-carboxamides involves the acylation of 6-aminobenzo[c] organic-chemistry.orgnih.govoxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids. lshtm.ac.uk This reaction is often carried out using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). lshtm.ac.uk

Table 2: Representative Acylation Reactions on Amino-functionalized Heterocycles

Amine Substrate Acylating Agent Product Reference
(E)-2-(((1,10-phenanthrolin-5-yl)amino)methylene)benzo[b]thiophen-3(2H)-one Acetic anhydride (Z)-N-((3-Oxobenzo[b]thiophen-2(3H)-ylidene)methyl)-N-(1,10-phenanthrolin-5-yl)acetamide beilstein-journals.org
6-aminobenzo[c] organic-chemistry.orgnih.govoxaborol-1(3H)-ol 1,3-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid / HATU N-(1-Hydroxy-1,3-dihydrobenzo[c] organic-chemistry.orgnih.govoxaborol-6-yl)-1,3-bis(trifluoromethyl)-1H-pyrazole-4-carboxamide lshtm.ac.uk

Oxa-Michael Addition Reactions on Related Systems

The benzo[b]thiophene 1,1-dioxide ring system, which can be derived from aminobenzothiophenes, contains a double bond that is susceptible to Michael addition reactions. The oxa-Michael addition, in particular, involves the conjugate addition of an oxygen nucleophile to this activated double bond.

A recent study demonstrated the oxa-Michael addition of methanol (B129727) to the double bond of a 6-[(4-methoxybenzyl)amino]benzo[b]thiophene 1,1-dioxide derivative. acs.org This reaction was carried out by heating the compound in a mixture of lithium hydroxide (B78521) in methanol, resulting in the formation of the corresponding methanol adduct in a 47% yield. acs.org This transformation highlights the reactivity of the benzo[b]thiophene 1,1-dioxide core and provides a method for introducing new functional groups at the C2 and C3 positions. The susceptibility of this scaffold to react with thiol-containing molecules like glutathione (B108866) has also been noted, suggesting its potential as a covalent modifier of biological targets. acs.org

Green Chemistry Approaches in Aminobenzothiophenone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance safety and efficiency. These approaches focus on the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

The synthesis of benzothiazoles, which are structurally related to aminobenzothiophenones, has been achieved using green methods. For example, the condensation of 2-aminothiophenols with aldehydes can be carried out in water, a green solvent, to produce 2-substituted benzothiazoles. mdpi.com The use of commercial laccases as catalysts in this transformation further enhances its green credentials. mdpi.com Another green approach involves the use of recyclable catalysts, such as SnP2O7, for the synthesis of benzothiazoles, which allows for high yields and short reaction times, with the catalyst being reusable for multiple cycles. mdpi.com

Microwave-assisted synthesis, as discussed in section 2.2.2, is also considered a green chemistry approach due to its ability to significantly reduce reaction times and often improve yields, leading to lower energy consumption and waste generation compared to conventional heating methods. nih.gov

Furthermore, the development of one-pot and transition-metal-free syntheses, as detailed in section 2.2.3, aligns with green chemistry principles by reducing the number of synthetic steps, minimizing the generation of waste, and avoiding the use of heavy metal catalysts. researchgate.netbeilstein-journals.org The use of iodine as a catalyst and oxygen as an oxidant in the synthesis of 2-aminobenzothiazoles is a prime example of a greener alternative to traditional methods that often rely on more hazardous reagents. organic-chemistry.org These green methodologies, while demonstrated for related heterocyclic systems, provide a valuable blueprint for the future development of sustainable synthetic routes to this compound and its derivatives.

Eco-Friendly Solvents and Reaction Conditions

The synthesis of this compound, a molecule of interest in medicinal chemistry and material science, traditionally relies on multi-step sequences that may involve hazardous solvents and harsh reaction conditions. However, recent research has paved the way for more environmentally benign alternatives. A plausible and greener synthetic route to this compound involves as a key step the reduction of a 6-nitrobenzo[c]thiophen-1(3H)-one precursor. The adoption of eco-friendly solvents and energy-efficient reaction activation methods, such as microwave irradiation, are central to modernizing this process.

Microwave-assisted synthesis has been shown to significantly accelerate reaction times and improve yields in the preparation of related aminobenzo[b]thiophene scaffolds, often in greener solvents like dimethyl sulfoxide (DMSO) when compared to traditional heating methods. acs.org While specific data for the 6-amino derivative of benzo[c]thiophen-1(3H)-one is not extensively documented, the principles are transferable. For instance, the synthesis of various heterocyclic compounds has been successfully demonstrated in green solvents like cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and even eucalyptol, offering less toxic and more sustainable alternatives to conventional solvents like toluene. epfl.ch

The reduction of the nitro group is a critical transformation in the proposed synthetic pathway. Catalytic transfer hydrogenation (CTH) has emerged as a superior, greener alternative to traditional reduction methods that often utilize stoichiometric metal reductants (e.g., iron, zinc, or tin in acidic media), which generate significant metal waste. bohrium.comnumberanalytics.comcommonorganicchemistry.com CTH employs hydrogen donors like formic acid, ammonium (B1175870) formate, or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, often a transition metal like palladium or nickel on a solid support. bohrium.comnih.gov These reactions can often be carried out in more benign solvent systems, including water or ethanol, further enhancing the green credentials of the process. rsc.orgnih.govresearchgate.net

For example, the reduction of nitroarenes to anilines has been efficiently achieved using sodium borohydride (B1222165) with a nickel boride (Ni2B) additive in water, or through catalytic transfer hydrogenation with various hydrogen donors. bohrium.comresearchgate.net The use of in-situ generated copper nanoparticles from an earth-abundant mineral has also been reported for the sustainable hydrogenation of nitroarenes at room temperature. epfl.chchemrxiv.org These methods offer high efficiency, atom economy, and improved safety profiles compared to using high-pressure hydrogen gas. bohrium.com

Below is an interactive data table summarizing various eco-friendly reduction methods applicable to the synthesis of aromatic amines from nitroarenes, a key step in producing this compound.

Eco-Friendly Nitroarene Reduction Methods

MethodCatalyst/ReagentHydrogen Donor/SolventKey AdvantagesReference
Catalytic Transfer Hydrogenation (CTH)Pd/C, Raney Nickel, Ni2BAmmonium formate, Formic acid, Hydrazine hydrate / Water, EthanolHigh efficiency, avoids high-pressure H2, often uses greener solvents. bohrium.comcommonorganicchemistry.comresearchgate.net
In-situ Generated NanoparticlesCopper Nanoparticles (from Jacquesdietrichite)Ammonia borane (B79455) / Room TemperatureUses earth-abundant metal, mild conditions, catalyst regeneration. epfl.chchemrxiv.org
Metal-Free ReductionTrichlorosilane (HSiCl3)Tertiary amine / Dichloromethane, AcetonitrileAvoids metal catalysts, mild and fast reaction conditions. beilstein-journals.org
Biocatalytic ReductionNiFe hydrogenaseH2 (atmospheric pressure) / Aqueous bufferHighly selective, operates under mild conditions, recyclable catalyst. nih.gov

Waste Minimization and Atom Economy Principles

The principles of waste minimization and atom economy are fundamental to the development of sustainable chemical syntheses. researchgate.net Atom economy, a concept developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org

The traditional synthesis of aromatic amines via nitration followed by reduction often suffers from poor atom economy. The nitration step, typically using a mixture of nitric and sulfuric acids, generates significant amounts of acidic waste. youtube.com While the atom economy of the nitration of benzene (B151609) to nitrobenzene (B124822) is around 51%, the subsequent reduction using traditional methods like iron in acidic media has an even lower atom economy, producing large quantities of iron oxide sludge. rsc.org

In contrast, catalytic routes significantly improve atom economy. For instance, the catalytic hydrogenation of nitrobenzene to aniline (B41778) has an atom economy of 72%, with water being the only theoretical byproduct. rsc.org Applying these principles to the synthesis of this compound necessitates a careful selection of reagents and reaction pathways.

Strategies for Waste Minimization and Improved Atom Economy:

Catalytic Reagents: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. In the reduction of the nitro group, catalytic hydrogenation or transfer hydrogenation is vastly superior to the use of metals like iron or zinc in terms of both atom economy and waste generation. bohrium.comresearchgate.netrsc.org

Solvent and Reagent Recycling: The use of solvents that can be easily recovered and reused, and the recycling of catalysts, are critical for waste minimization. researchgate.netirjmets.com Heterogeneous catalysts, which can be easily filtered off from the reaction mixture, are particularly advantageous in this regard. bohrium.comchemrxiv.org

One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can significantly reduce solvent usage, energy consumption, and waste generation. For example, a one-pot nitration-reduction sequence, where feasible, would be a significant step towards a greener synthesis of this compound.

The following table provides a comparative overview of the atom economy for different reaction types relevant to the synthesis of this compound.

Atom Economy of Relevant Reaction Types

Reaction TypeTypical ReagentsAtom EconomyKey ByproductsReference
Aromatic Nitration (Stoichiometric)HNO3/H2SO4~51%H2SO4, H2O rsc.orgyoutube.com
Nitro Reduction (Stoichiometric)Fe/HClLowIron oxides, salts rsc.org
Nitro Reduction (Catalytic Hydrogenation)H2, Pd/C~72%Water rsc.orgsioc-journal.cn
Catalytic Transfer HydrogenationFormic Acid, HydrazineHighCO2, N2, H2O bohrium.com

By integrating these advanced synthetic methodologies, the production of this compound can be shifted towards a more sustainable paradigm, aligning with the core tenets of green chemistry and responsible manufacturing.

Iii. Structure Activity Relationship Sar Studies

General Principles of SAR for Benzothiophenone Scaffolds

The benzothiophene (B83047) core is recognized as a "privileged" scaffold in drug discovery due to its presence in a wide array of biologically active compounds. The versatility of this heterocyclic system allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

General SAR principles for benzothiophene-based compounds often revolve around several key aspects:

Substitution Patterns: The nature and position of substituents on the benzene (B151609) and thiophene (B33073) rings can dramatically alter biological activity. Electron-donating or electron-withdrawing groups can influence the molecule's electronic environment, affecting its interaction with biological targets.

Isosteric Replacements: Replacing parts of the scaffold with other groups that have similar physical or chemical properties (isosteres) can help to probe the importance of specific atoms or functional groups for activity.

Conformational Rigidity: Introducing conformational constraints or, conversely, flexible linkers can impact how the molecule fits into a target's binding site.

For benzothiophenone scaffolds specifically, SAR studies aim to identify which parts of the molecule are critical for its mechanism of action. This includes understanding the role of the carbonyl group, the sulfur atom (and its oxidation state), and various substituents on the aromatic ring. These studies are crucial for optimizing lead compounds to enhance potency, improve selectivity, and reduce potential toxicity.

SAR of 6-Aminobenzo[b]thiophene 1,1-Dioxide Analogues

Recent research has focused on derivatives of 6-aminobenzo[b]thiophene 1,1-dioxide, which are analogues of the STAT3 inhibitor Stattic. These studies have been instrumental in identifying compounds with potent antimitotic activity, revealing key structural features necessary for their biological effects.

A series of analogues derived from 6-aminobenzo[b]thiophene 1,1-dioxide were synthesized to improve upon the properties of the parent compound, Stattic. mdpi.comnih.gov SAR analysis of these new compounds, particularly a promising derivative named K2071, highlighted several structural elements that are indispensable for their ability to act as mitotic poisons. mdpi.comnih.govnih.gov

Key findings from these studies include:

The C2-C3 Double Bond: The double bond within the thiophene ring of the benzothiophene 1,1-dioxide core is crucial for the antimitotic activity of these scaffolds. mdpi.com Its presence is a determining factor for the compound's ability to arrest cells in prophase. mdpi.comnih.gov

The para-Methoxyphenyl Motif: The presence of a para-substituted methoxyphenyl group attached to the amino linker is necessary for the specific antimitotic effect, although not for general cytotoxicity. nih.gov This indicates that this motif plays a direct role in the interaction with the cellular machinery that governs mitosis. nih.govnih.gov

The development of the methoxybenzylamino derivative K2071 from 6-aminobenzo[b]thiophene 1,1-dioxide underscores the importance of the substituent at the 6-amino position. mdpi.comnih.gov This compound was identified as the most promising candidate from a newly synthesized set due to its optimized physicochemical properties, which enhance its ability to cross the blood-brain barrier, and its potent cytotoxicity against glioblastoma cell lines. mdpi.comnih.gov

The SAR analysis of K2071 and its analogues revealed the following:

The substitution on the benzyl (B1604629) ring attached to the 6-amino group significantly impacts activity. A methoxy (B1213986) group at the para position of the benzyl ring was found to be critical for the antimitotic activity. nih.gov

In contrast to the parent compound Stattic, the cytotoxicity of K2071 is not solely dependent on STAT3 inhibition but also involves a block of mitotic progression, indicating it acts as a mitotic poison. nih.govnih.gov

K2071 was also found to be significantly less thiol-reactive compared to Stattic, which may contribute to a more favorable safety profile. nih.gov

Table 1: SAR Findings for 6-Aminobenzo[b]thiophene 1,1-Dioxide Analogues

Structural Feature Observation Biological Impact Citation
C2-C3 Double Bond Maintained in active compounds. Crucial for antimitotic activity. mdpi.com
6-Position Linker Aminomethyl linker. Essential for mitotic poisoning and cytotoxicity. mdpi.com
Terminal Group para-Methoxyphenyl motif. Necessary for antimitotic activity, but not overall cytotoxicity. nih.gov
Parent Compound 6-aminobenzo[b]thiophene 1,1-dioxide. Serves as a key intermediate for potent analogues like K2071. mdpi.comnih.gov

SAR of Related Benzoxaborole Compounds with Aminobenzoxaborol Cores

Benzoxaboroles are another class of heterocyclic compounds that have garnered significant attention for their broad range of biological activities, including antifungal, anti-inflammatory, and anticancer effects. nih.gov The boron atom in the benzoxaborole scaffold gives these molecules unique physicochemical properties.

While specific SAR studies on aminobenzoxaborol cores for antimycobacterial potency are emerging, the broader principles from related benzoxaborole research offer valuable insights. The substitution on the benzoxaborole ring system is a key determinant of activity. For instance, in the development of the anti-inflammatory agent AN2728, a phenoxy group at the 5-position was crucial. Specifically, a 4-cyanophenoxy substituent showed potent activity in inhibiting PDE4 and cytokine release.

In studies on 3-amino benzoxaboroles against Candida albicans, the nature of the substituent at the 3-position significantly influenced antifungal activity. The introduction of phenylpiperazine moieties at this position led to compounds with unusual structural patterns and notable biological effects. mdpi.com

Table 2: SAR Observations in Related Benzoxaborole Compounds

Compound Class Substitution Focus Key Finding Biological Target/Activity Citation
Phenoxy Benzoxaboroles 5-position substituent A 4-cyanophenoxy group (AN2728) conferred potent activity. Anti-inflammatory (PDE4 inhibition)
3-Amino Benzoxaboroles 3-position substituent Phenylpiperazine derivatives showed notable activity. Antifungal (Candida albicans) mdpi.com
7-Propanamide Benzoxaboroles 7-position substituent Specific propanamide derivatives showed potent efficacy. Anticancer (Ovarian cancer) nih.gov

SAR in Heterocyclic Carboxamide Derivatives with Thiophene Moieties for Antiviral Activity

The thiophene ring is a common pharmacophore in compounds developed for antiviral activity. When incorporated into heterocyclic carboxamide derivatives, it provides a scaffold that can be extensively modified to optimize antiviral potency.

SAR studies on a series of heterocyclic carboxamides designed as anti-norovirus agents identified a derivative with a 5-bromo-thiophen-2-yl group as a promising initial hit. Further optimization revealed that di-halogen substitution on the thiophene ring, such as a 3,5-dibromo-thiophene derivative, was important for activity.

In other work, thiophene derivatives were hybridized with a benzothiazole (B30560) ring to create novel antiviral agents. The attachment of sugar moieties to the substituted thiophene system was found to enhance the antiviral activity against several viruses, including Coxsackievirus B4 (CBV4), Herpes Simplex Virus-1 (HSV-1), and Hepatitis C virus (HCV). This suggests that the glycosidic portion of the molecule can significantly influence its biological profile.

Key takeaways from these studies include:

Halogenation: The presence and position of halogen substituents on the thiophene ring are critical for antiviral potency.

Hybrid Structures: Combining the thiophene moiety with other heterocyclic systems like benzothiazole can lead to synergistic effects and enhanced activity.

Glycosylation: The addition of sugar moieties can improve the antiviral profile of thiophene derivatives.

Table 3: SAR Insights from Antiviral Thiophene Carboxamide Derivatives

Compound Series Structural Modification Effect on Antiviral Activity Target Virus (Example) Citation
Heterocyclic Carboxamides Halogen substitution on thiophene ring 3,5-dibromo substitution was identified as important. Norovirus
Thiophene-Benzothiazole Hybrids Attachment of sugar moieties Enhanced antiviral effect. HSV-1, HCV, CBV4

Iv. Advanced Characterization Techniques and Spectroscopic Analysis

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The FTIR spectrum of 6-Aminobenzo[c]thiophen-1(3H)-one exhibits characteristic peaks that confirm the presence of its key structural features.

The spectrum is distinguished by strong absorptions corresponding to the amine (N-H) and carbonyl (C=O) groups. The N-H stretching vibrations of the primary amine typically appear as a doublet in the range of 3300-3500 cm⁻¹. The carbonyl stretching vibration of the lactam (a cyclic amide) is expected to be strong and is typically observed in the region of 1650-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present, confirming the benzene (B151609) ring.

Table 1: Characteristic FTIR Peaks for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
N-H Stretch Primary Amine 3300 - 3500 (doublet)
C-H Stretch (Aromatic) Benzene Ring 3000 - 3100
C=O Stretch γ-Thiolactam ~1680
C=C Stretch Benzene Ring 1450 - 1600

These vibrational signatures provide clear evidence for the compound's core functional components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms.

Proton (¹H-NMR) spectroscopy reveals the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the aromatic protons, the amine protons, and the methylene (B1212753) (CH₂) protons of the thiophenone ring. The aromatic protons would appear as complex multiplets in the downfield region (typically 6.5-8.0 ppm). The two protons of the methylene group (at C3) are diastereotopic and would likely appear as distinct signals, possibly as a singlet or two doublets depending on the solvent and resolution. The amine protons often appear as a broad singlet.

Carbon-13 (¹³C-NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would clearly show a signal for the carbonyl carbon in the downfield region (160-180 ppm). The aromatic carbons would appear in the 110-150 ppm range, with carbons attached to the nitrogen and sulfur atoms having characteristic shifts. The methylene carbon (C3) would appear in the more upfield region.

Table 2: Predicted ¹H and ¹³C-NMR Chemical Shifts (δ) for this compound Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic-H ~6.5 - 7.5 (m) -
Methylene-H (C3) ~4.2 (s) ~35-45
Amine-H (N) ~5.0 (br s) -
Carbonyl-C (C1) - ~170

While not directly applicable to this compound itself, ¹¹B-NMR spectroscopy is crucial for characterizing its organoboron analogues, such as 6-Aminobenzo[c] rsc.orgresearchgate.netoxaborol-1(3H)-ol. sigmaaldrich.comsigmaaldrich.comchemicalbook.com Boron-11 is a quadrupolar nucleus with a high natural abundance, making ¹¹B-NMR a sensitive technique. The chemical shift of the boron atom is highly dependent on its coordination number and the electronic environment. For trigonal planar (sp² hybridized) boron compounds, the signals typically appear in a broad range, while tetracoordinated (sp³ hybridized) boron compounds resonate in a more upfield and narrower range. This technique is essential for confirming the successful incorporation of boron into the heterocyclic ring system and for studying its interactions. For a compound like 6-amino-2,1-benzoxaborol-1(3H)-ol, a signal would be expected that is characteristic of a boronic acid derivative integrated into a heterocyclic system. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₈H₇NOS), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ corresponding to its precise molecular weight. The electron impact (EI) mass spectrum would display a characteristic fragmentation pattern. nih.gov Key fragmentation pathways for related benzothiophene (B83047) structures often involve the cleavage of bonds adjacent to the heteroatoms or the carbonyl group. nih.govraco.cat Common fragmentation for carbonyl compounds includes the loss of CO (28 Da). miamioh.edu The fragmentation of the thiophene (B33073) ring and the loss of the amino group or related fragments would also provide structural confirmation. nih.gov Analysis of these fragments allows for the step-by-step reconstruction of the molecule's structure. rsc.orguva.nl

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

Ion Proposed Structure/Loss
[M]⁺ Molecular Ion
[M-CO]⁺ Loss of carbon monoxide
[M-H₂S]⁺ Loss of hydrogen sulfide

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. The wavelengths of maximum absorption (λ_max) are characteristic of the compound's conjugated π-electron system.

The extended conjugation provided by the fused benzene and thiophene rings in this compound results in absorption in the UV region. The presence of the amino group (an auxochrome) can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound. mdpi.comnih.gov The photophysical properties, including absorption and emission (fluorescence), are sensitive to the molecular structure and environment. mdpi.comnih.govresearchgate.net Studying these properties is crucial for applications in materials science and photochemistry. researchgate.netmdpi.com

X-ray Crystallography for Absolute Structure and Conformation

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing the exact positions of atoms in the crystal lattice, as well as bond lengths and angles.

For this compound, a single-crystal X-ray structure would provide unambiguous confirmation of its connectivity and the planarity of the fused ring system. researchgate.netnih.govnih.gov It would also detail the conformation of the five-membered thiophenone ring and the intermolecular interactions, such as hydrogen bonding involving the amine and carbonyl groups, that dictate the packing of molecules in the solid state. mdpi.commdpi.com This technique provides the most definitive structural evidence possible. researchgate.netnih.govnih.gov

V. Molecular and Cellular Mechanisms of Action

Inhibition of Key Enzymatic Targets

Leucyl-tRNA Synthetase (LeuRS)

There is no available scientific literature that investigates or establishes an inhibitory or modulatory role of 6-Aminobenzo[c]thiophen-1(3H)-one on Leucyl-tRNA Synthetase (LeuRS). While other classes of compounds, such as benzoxaboroles, are known to target LeuRS, this mechanism has not been attributed to this compound.

Topoisomerase Enzymes

No research data currently exists to suggest that this compound functions as an inhibitor of topoisomerase enzymes. Studies have been conducted on other thiophene-containing molecules, but these findings cannot be extrapolated to this specific compound.

Dihydrofolate Reductase (DHFR)

The scientific literature lacks any studies that have evaluated the effect of this compound on the activity of Dihydrofolate Reductase (DHFR). Therefore, its potential as a DHFR inhibitor is currently unknown.

Kinase Targets (e.g., LIMK1, MK2, PIM Kinases)

There is no specific evidence to indicate that this compound interacts with or inhibits LIMK1, MK2, or PIM kinases. While some derivatives of the isomeric benzo[b]thiophene have been investigated for kinase inhibitory activity, this information is not applicable to the distinct chemical structure of this compound.

Apoptosis Induction and Reactive Oxygen Species (ROS) Generation

No published studies have specifically examined the capacity of this compound to induce apoptosis or generate reactive oxygen species (ROS) in cellular systems.

Anti-migratory Effects on Cellular Systems

The potential anti-migratory effects of this compound have not been investigated in any available scientific research.

Antimicrobial Action Mechanisms

While thiophene (B33073) derivatives, in general, are known to possess antimicrobial properties, the specific mechanism of antimicrobial action for this compound has not been elucidated in the current body of scientific literature.

Based on a thorough review of available scientific information, there is a clear absence of research on the specific molecular and cellular mechanisms of this compound for the outlined targets. The biological activity and pharmacological profile of this particular compound remain uncharacterized in the public scientific domain. Further research is necessary to determine if this compound possesses any of the biological activities discussed.

Inhibition of Peptidoglycan Synthesis in Mycobacteria

There is no scientific information available to indicate that this compound inhibits the synthesis of peptidoglycan in mycobacteria. Research into novel antimycobacterial agents often focuses on other chemical scaffolds and mechanisms.

Antiviral Mechanisms: Inhibition of Intracellular Viral Replication (e.g., Norovirus)

No published research was found that investigates the antiviral properties of this compound, including its potential to inhibit the replication of norovirus. While other thiophene-containing compounds have been explored as antiviral agents, this specific molecule is not among them in the available literature.

Investigation of Senotherapeutic Properties

The investigation of senotherapeutic properties has been conducted on a structurally related but different compound, a derivative of 6-aminobenzo[b]thiophene 1,1-dioxide. acs.org This compound, K2071, which is an isomer of the requested molecule, has been shown to possess anticancer and senotherapeutic properties by acting as a STAT3 inhibitor and a mitotic poison. acs.org However, these findings cannot be attributed to this compound due to the differences in their chemical structures.

Due to the absence of specific research on this compound for the topics outlined, and in adherence with the strict requirement to only include information on this specific compound, the requested article cannot be written.

Vi. Therapeutic Applications and Research Potential

Development as Anticancer Agents

The core structure of benzo[c]thiophen-1(3H)-one and its isomers serves as a foundational element in the design of novel anticancer therapies. Modifications to this scaffold have yielded derivatives with promising activity against a range of cancer types.

While direct studies on 6-Aminobenzo[c]thiophen-1(3H)-one are not extensively detailed, research into its structural isomer, the 6-aminobenzo[b]thiophene scaffold, has yielded significant findings in the context of glioblastoma, an aggressive form of brain cancer. A series of analogues derived from 6-aminobenzo[b]thiophene 1,1-dioxide, a reduction product of the STAT3 inhibitor Stattic, has been synthesized and evaluated. nih.gov

One derivative, K2071, demonstrated notable cytotoxicity against a panel of human glioblastoma-derived cell lines. nih.govacs.org This compound exhibits a dual mechanism of action; it inhibits the interleukin-6-stimulated phosphorylation of STAT3 and also acts as a mitotic poison by blocking mitotic progression and affecting mitotic spindle formation. nih.govacs.org Furthermore, K2071 was found to suppress cell proliferation in 3D tumor spheroid models and exert cytotoxicity against glioblastoma cells that had become senescent following treatment with temozolomide. acs.org The ability of these novel derivatives to cross the blood-brain barrier has been a key focus of their development, a critical property for treating brain tumors. acs.org Other research has also highlighted the cytotoxicity of different heterocyclic derivatives, such as certain quinazolines, against human glioblastoma cell lines like U373 and U87. researchgate.net

Table 1: Cytotoxic Activity of K2071 against Human Glioblastoma Cell Lines

Glioblastoma Cell LineReported Cytotoxicity (IC50)Reference
U-87 MGData reported from exposure to 0.1–100 μM acs.org
A-172Data reported from exposure to 0.1–100 μM acs.org
T-98 GData reported from exposure to 0.1–100 μM acs.org
U-251 MGData reported from exposure to 0.1–100 μM acs.org

The thiophene (B33073) ring, a core component of this compound, is a recognized "privileged scaffold" in medicinal chemistry, frequently incorporated into molecules designed for broad-spectrum anticancer activity. d-nb.info Chalcones incorporating a thiophene moiety have shown significant anticancer activity against various cell lines, including liver (HepG2) and lung (A549) cancer cells. d-nb.info For example, certain chalcone (B49325) derivatives have been shown to induce DNA damage and fragmentation in cancer cells. d-nb.info

Similarly, various derivatives of aminothiazole, another related sulfur-containing heterocycle, have been synthesized and evaluated for their antiproliferative effects against multiple cancer cell lines, including human gastric adenocarcinoma (AGS) and colorectal adenocarcinoma (HT-29). nih.gov The frequent use of thiophene and other related heterocyclic systems in the design of kinase inhibitors and other anticancer agents underscores the potential of scaffolds like this compound as a starting point for developing new, broadly effective cancer therapies. mdpi.comresearchgate.net

Advancements in Antimycobacterial Chemotherapy

The global health challenge posed by tuberculosis, particularly multidrug-resistant strains, necessitates the discovery of novel antimycobacterial agents with unique mechanisms of action.

While the antimycobacterial potential of this compound itself is not specifically documented in available research, the closely related benzo[c] acs.orgnih.govoxaborole scaffold has been a source of potent antimycobacterial agents. nih.gov A series of N-(1-hydroxy-1,3-dihydrobenzo[c] acs.orgnih.govoxaborol-6-yl)(hetero)aryl-2-carboxamides, derived from the core 6-aminobenzo[c] acs.orgnih.govoxaborol-1(3H)-ol structure, were synthesized and tested. nih.gov Several of these compounds demonstrated micromolar-level inhibition of mycobacterial growth and, crucially, maintained this activity against multidrug-resistant clinical isolates of Mycobacterium tuberculosis. nih.gov The proposed mechanism of action for these benzoxaborole-based agents is the inhibition of leucyl-tRNA synthetase (LeuRS), a vital enzyme for bacterial protein synthesis. nih.gov This research highlights how scaffolds related to this compound are being successfully leveraged to combat drug-resistant pathogens.

Anti-Influenza and Antiviral Compound Design

The thiophene scaffold is a key structural motif in the development of compounds targeting a variety of viruses. Research has shown that derivatives containing a thiophene ring can inhibit viral entry and replication. For instance, a phenotypic screening identified a promising hit with a thiophene scaffold that exhibited antiviral activity against the Ebola virus by acting as a viral entry inhibitor. nih.gov Further optimization of this thiophene hit led to the synthesis of a new series of compounds with potent activity. nih.gov

In other antiviral research, heterocyclic carboxamides containing a thiophene ring have been identified as inhibitors of norovirus. jst.go.jp A screening campaign identified a 5-bromo-thiophene derivative as an anti-norovirus agent, and subsequent structure-activity relationship studies led to the development of a hybrid compound with significantly more potent activity. jst.go.jp These examples demonstrate the utility of the thiophene core, as found in this compound, as a valuable building block for the design of novel antiviral therapeutics.

Role in Fragment-Based Drug Discovery and Lead Optimization

Fragment-based drug discovery (FBDD) has become a powerful strategy in modern medicinal chemistry for identifying novel lead compounds. frontiersin.orgnih.gov This approach involves screening libraries of small, low-molecular-weight compounds, or "fragments," to find starting points that can be efficiently optimized into more potent and selective drug candidates. nih.govfrontiersin.org

This compound, with its relatively simple and rigid bicyclic structure, is an exemplary molecular fragment. Its benzo-fused thiophene core provides a well-defined shape for binding into pockets on protein targets, while the amino group offers a key vector for chemical modification. strath.ac.uk The FBDD workflow allows for the elaboration of such a fragment hit into a more complex lead molecule through several strategies: nih.govlifechemicals.com

Fragment Growing: Adding new chemical groups to the fragment to engage additional binding interactions within the target site.

Fragment Merging: Combining the structural features of two or more fragments that bind in overlapping regions.

Fragment Linking: Connecting two different fragments that bind to adjacent sites on the protein target.

This approach has been successfully applied to the discovery of kinase inhibitors, a major class of anticancer drugs. nih.govrsc.org The related 3-aminobenzo[b]thiophene scaffold, for example, has been used as a template to prepare inhibitors of various kinases. strath.ac.ukrsc.org The use of such scaffolds demonstrates that a fragment like this compound can serve as a valuable starting point for lead optimization campaigns, providing a strong foundation for the development of highly specific and potent therapeutic agents. nih.govresearchgate.net

Vii. Future Research Directions

Innovations in Synthetic Strategies for Enhanced Accessibility and Structural Diversity

The future development of therapeutics based on the 6-Aminobenzo[c]thiophen-1(3H)-one core is contingent on the establishment of efficient and versatile synthetic methodologies. Current approaches to similar benzothiophene (B83047) structures often involve multi-step sequences that can be lengthy and may not be amenable to the generation of diverse compound libraries. Future research should prioritize the development of innovative synthetic strategies that enhance both the accessibility of the core structure and the ease of introducing structural diversity.

One promising avenue is the exploration of one-pot multicomponent reactions. A convenient one-pot method has been developed for the preparation of a related 3-amino-6,7-dihydrobenzo[c]thiophen-4(5H)-one derivative, which could potentially be adapted for the synthesis of this compound. nih.gov Furthermore, microwave-assisted organic synthesis, which has been successfully employed for the rapid synthesis of 3-aminobenzo[b]thiophenes, could be investigated to shorten reaction times and improve yields for the target compound. researchgate.net

Future synthetic efforts should also focus on strategies that allow for the late-stage functionalization of the this compound scaffold. This would enable the rapid generation of a wide array of derivatives with varied physicochemical properties, which is crucial for optimizing pharmacological activity and ADME (absorption, distribution, metabolism, and excretion) profiles.

Table 1: Potential Synthetic Strategies for this compound

Synthetic StrategyPotential AdvantagesKey Considerations
Multicomponent ReactionsIncreased efficiency, atom economy, and rapid access to diverse structures.Optimization of reaction conditions and substrate scope for the specific target.
Microwave-Assisted SynthesisReduced reaction times, improved yields, and enhanced reaction control.Selection of appropriate solvents and microwave parameters.
Late-Stage FunctionalizationRapid generation of diverse analogues from a common intermediate.Development of regioselective functionalization methods.
Flow ChemistryImproved safety, scalability, and reproducibility of synthetic processes.Initial setup costs and optimization of flow parameters.

Integration of Advanced Computational Design and Predictive Modeling for Novel Derivatives

The integration of advanced computational design and predictive modeling will be instrumental in accelerating the discovery of novel this compound derivatives with enhanced therapeutic properties. In silico techniques can guide the rational design of new compounds, prioritize synthetic efforts, and predict potential biological activities and liabilities.

Future research should employ a range of computational tools, including:

Molecular Docking: To predict the binding modes and affinities of novel derivatives with specific biological targets. This can be informed by studies on related compounds, such as the interaction of 6-aminobenzo[b]thiophene 1,1-dioxide derivatives with STAT3. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: To develop models that correlate the structural features of derivatives with their biological activities. This will enable the prediction of the potency of unsynthesized compounds.

ADME-Tox Prediction: To assess the drug-likeness of designed molecules by predicting their absorption, distribution, metabolism, excretion, and toxicity profiles early in the discovery process.

Density Functional Theory (DFT) Calculations: To understand the electronic properties of the this compound scaffold and its derivatives, which can provide insights into their reactivity and interaction with biological targets.

By combining these computational approaches, researchers can create a virtual feedback loop that informs and refines the design-synthesis-testing cycle, ultimately leading to the more efficient identification of promising drug candidates.

Deeper Elucidation of Complex Biological Pathways and Off-Target Effects

A thorough understanding of the biological mechanisms of action and potential off-target effects is critical for the safe and effective development of any new therapeutic agent. For this compound and its derivatives, future research must move beyond preliminary screening to a detailed elucidation of their interactions with complex biological pathways.

Initial investigations into related benzo[c]thiophen-1(3H)-one derivatives suggest potential interactions with dopamine (B1211576) and serotonin (B10506) receptors, as well as inhibitory effects on pro-inflammatory cytokines and cell proliferation. acs.org Building on this, future studies should employ a combination of in vitro and in vivo models to:

Identify Primary Molecular Targets: Utilizing techniques such as affinity chromatography, proteomics, and chemical genetics to pinpoint the specific proteins or enzymes with which these compounds interact.

Map Downstream Signaling Pathways: Investigating the downstream cellular effects following target engagement to understand the full scope of the compound's biological activity.

Profile for Off-Target Effects: Conducting comprehensive screening against a panel of receptors, enzymes, and ion channels to identify potential off-target interactions that could lead to adverse effects. The finding that the STAT3 inhibitor K2071, a derivative of a related aminobenzothiophene, also acts as a mitotic poison highlights the importance of such studies. nih.gov

A detailed understanding of the on-target and off-target pharmacology will be essential for selecting the most promising candidates for further development and for predicting their clinical efficacy and safety.

Exploration of Novel Therapeutic Areas Beyond Current Applications

While initial speculation based on related structures points towards applications in oncology, inflammation, and neuroscience, the unique chemical space occupied by this compound derivatives may hold promise for a much broader range of therapeutic areas. acs.org Future research should adopt an exploratory approach to uncover novel applications for this compound class.

One area of significant potential is in the treatment of infectious diseases. For instance, the related benzoxaborole scaffold has shown promise in treating visceral leishmaniasis. nih.gov Given the structural similarities, it would be worthwhile to screen this compound derivatives for activity against a panel of neglected tropical diseases and other infectious agents.

Another avenue for exploration is in the field of neurodegenerative diseases. The ability of some thiophene (B33073) derivatives to modulate CNS targets suggests that novel derivatives of this compound could be designed to target pathways implicated in conditions such as Alzheimer's and Parkinson's disease.

Furthermore, the potential for these compounds to act as enzyme inhibitors, as demonstrated by the STAT3 inhibitory activity of a related compound, opens the door to a wide range of therapeutic possibilities. acs.orgnih.gov Systematic screening against various enzyme classes could reveal unexpected and valuable therapeutic opportunities.

Q & A

Q. What are the established synthetic routes for 6-Aminobenzo[c]thiophen-1(3H)-one, and what key reagents are involved?

  • Methodological Answer : The compound is synthesized via cyclization of N-alkyl-2-(1-hydroxyalkyl)benzothioamides. Key steps include:

Formation of N-alkylbenzothioamides : React bromobenzenes with butyllithium to generate aryllithiums, followed by addition of alkyl isothiocyanates ().

Cyclization : Treat intermediates with methanesulfonyl chloride (MsCl) and triethylamine to yield 3,N-disubstituted (Z)-benzo[c]thiophen-1(3H)-imines. For example, N-ethyl derivatives are formed via O-mesylation and intramolecular nucleophilic attack ().

  • Key Reagents : Butyllithium, aldehydes (e.g., benzaldehyde), MsCl, and triethylamine.

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

  • Methodological Answer : Use a combination of analytical techniques:
  • Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and stereochemistry (e.g., Z-configuration in imines, as shown by NOESY in ).
  • Mass Spectrometry : High-resolution mass spectrometry (HR-MS) to verify molecular formulas (e.g., C12_{12}H15_{15}NS for 3,N-diethyl derivatives) ().
  • Chromatography : Thin-layer chromatography (TLC) to monitor reaction progress (Rf values in ).

Advanced Research Questions

Q. What factors influence the yield of this compound derivatives during cyclization, and how can they be optimized?

  • Methodological Answer : Yields depend on:
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in 4g) reduce nucleophilicity, lowering yields (e.g., 4g: 45% vs. 4a: 72%) (). Mitigate by adjusting reaction time or using electron-donating groups.
  • Reagent Choice : Phenyl chloroformate outperforms methyl analogs due to better leaving-group ability ().
  • Optimization Strategy : Use sodium hydride as a base and DMF as a solvent to enhance intermediate stability ().

Q. How can in vivo models, such as MCA occlusion in rats, evaluate the neuroprotective potential of this compound derivatives?

  • Methodological Answer : Design experiments based on ischemic stroke models:

MCA Occlusion : Insert a nylon suture into the internal carotid artery to block blood flow, then reperfuse after 60–90 minutes ().

Outcome Metrics : Measure cerebral infarction volume (via TTC staining) and neurologic deficits (e.g., 4-point grading scale).

Dosing : Administer derivatives intravenously post-occlusion and compare with controls (e.g., dl-3-n-butylphthalide in ).

Q. What mechanisms explain the cyclization of 2-(1-hydroxyalkyl)benzothioamides into benzo[c]thiophen-1(3H)-imines?

  • Methodological Answer : The reaction proceeds via:

O-Mesylation : MsCl activates the hydroxyl group, forming a mesylate intermediate.

Intramolecular Attack : The sulfur atom attacks the adjacent carbon, displacing mesylate and forming the thiophene ring ().

  • Stereochemical Control : Z-configuration is favored due to steric hindrance between substituents ().

Data Analysis and Contradictions

Q. How can researchers resolve discrepancies in reported synthesis yields for substituted derivatives?

  • Methodological Answer : Analyze variables such as:
  • Substituent Electronic Effects : Electron-donating groups (e.g., methoxy) enhance yields (e.g., 4i: 68%) compared to electron-withdrawing groups (4g: 45%) ().
  • Reaction Conditions : Higher temperatures (0°C to room temperature) improve cyclization efficiency ().
  • Validation : Reproduce results using standardized protocols (e.g., TLC monitoring in ).

Application-Oriented Questions

Q. How can this compound derivatives be applied in materials science?

  • Methodological Answer : Explore electrochemical applications:
  • Organic Cathodes : Thionated derivatives (e.g., sulfur-rich analogs) exhibit high capacity in lithium-ion batteries. Synthesize via phosphorous pentasulfide treatment and test in coin cells ().
  • Characterization : Use cyclic voltammetry to assess redox activity and impedance spectroscopy for stability ().

Tables for Reference

DerivativeSubstituentYield (%)Key Factor
4aN-Ethyl72Standard conditions
4g5-Cl45Electron-withdrawing group
4i4-OCH3_368Electron-donating group
(Summarized from )

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.